![molecular formula C15H11F3O2 B1300410 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 70627-18-8](/img/structure/B1300410.png)
4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
Vue d'ensemble
Description
The compound 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical that would likely exhibit unique physical and chemical properties due to the presence of a trifluoromethyl group and a benzyl ether moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with benzaldehyde structures and substituted benzyl groups have been synthesized and studied, suggesting that the methods and analyses could be applicable to the compound .
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde, which was achieved with various protecting groups in yields between 67-75% . This suggests that a similar approach could be used for the synthesis of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, with the appropriate selection of protecting groups and reaction conditions tailored to the specific functional groups present in the compound.
Molecular Structure Analysis
Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and X-ray analysis are commonly used to determine the structure of benzaldehyde derivatives . For instance, the structure of a complex benzaldehyde derivative was determined using these methods, providing a detailed understanding of its molecular geometry . Therefore, a similar comprehensive spectroscopic analysis would be essential to elucidate the molecular structure of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives are known to participate in various chemical reactions. For example, the reactivity of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime was investigated using DFT calculations and molecular dynamics simulations, revealing insights into its stabilization energies and interaction with water molecules . This indicates that computational studies could provide valuable information on the reactivity and stability of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For instance, 3-benzoyl-2-quinolinecarboxaldehyde was used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines, demonstrating its utility in analytical chemistry . Similarly, the physical and chemical properties of 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde would need to be characterized to understand its potential applications. Properties such as solubility, melting point, and reactivity with various reagents would be of particular interest.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Oxidation of Benzyl Alcohol to Benzaldehyde : Benzaldehyde, a significant chemical in various industries, can be synthesized through the oxidation of benzyl alcohol. This process uses mesoporous Ti-SBA-15 as a catalyst, showing increased efficiency upon treatment with chlorosulfonic acid, as evidenced by enhanced benzyl alcohol conversion rates (Sharma, Soni, & Dalai, 2012). Additionally, the use of NiFe2O4 nanoparticles as catalysts has shown to be effective in this conversion under mild conditions, achieving high conversion and selectivity (Iraqui, Kashyap, & Rashid, 2020).
Environmental Applications : In environmentally benign processes, metal-organic frameworks (MOFs) have been used to catalyze the oxidation of benzyl alcohol to benzaldehyde, showcasing their potential in green chemistry applications (Paul et al., 2020).
Pharmaceutical and Cosmetic Applications
- Selective Protection of Hydroxyl Groups : The selective protection of hydroxyl groups in compounds similar to 4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde, such as 3,4-dihydroxy-benzaldehyde, is crucial in pharmaceutical and cosmetic applications. This process involves different protecting groups, demonstrating the versatility of these compounds in various industrial sectors (Plourde & Spaetzel, 2002).
Electrochemical and Photocatalytic Applications
Photocatalytic Conversion : Studies on graphitic carbon nitride, as a metal-free catalyst, for the selective photocatalytic conversion of benzyl alcohol to benzaldehyde highlight the potential of such compounds in advanced photocatalytic processes. These conversions are environmentally friendly and efficient, emphasizing the importance of such compounds in sustainable chemistry (Lima et al., 2017).
Electrooxidation Studies : The electrooxidation of benzyl alcohol and benzaldehyde on nickel oxy-hydroxide electrodes shows promising results for waste remediation and eco-friendly chemical transformations, indicating the relevance of these compounds in electrochemical applications (Motheo et al., 2006).
Safety And Hazards
The safety data sheet (SDS) for “4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIMSLVODPOIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363021 | |
| Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |
CAS RN |
70627-18-8 | |
| Record name | 4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



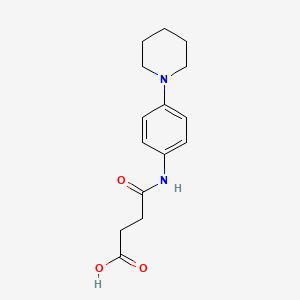
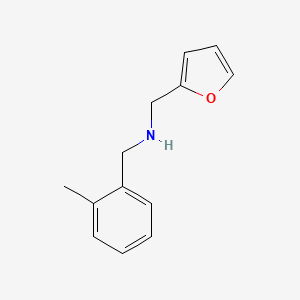
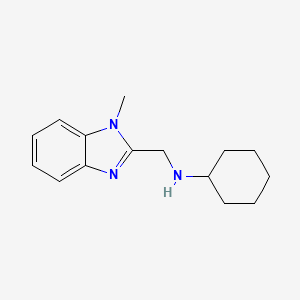
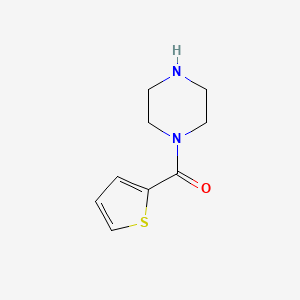
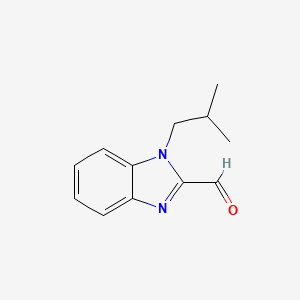
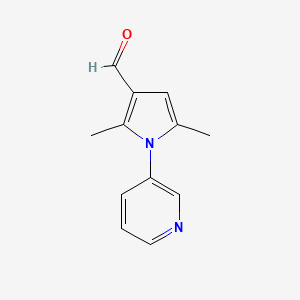
![Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1300343.png)
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)
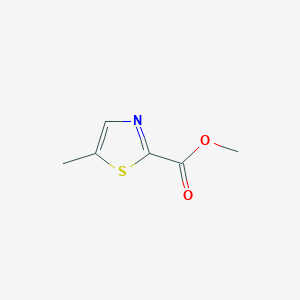
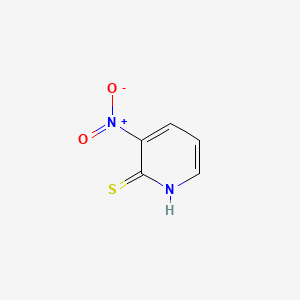
![furo[3,4-b]pyridin-5(7H)-one](/img/structure/B1300356.png)
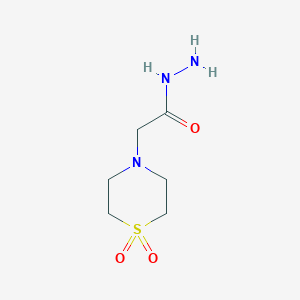
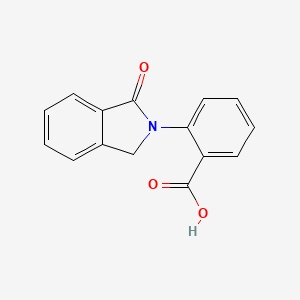
![(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B1300380.png)